An In-depth Technical Guide to the Physical Properties of (R)-(+)-3-Benzyloxy-1,2-propanediol
An In-depth Technical Guide to the Physical Properties of (R)-(+)-3-Benzyloxy-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-3-Benzyloxy-1,2-propanediol, a chiral building block, is of significant interest in synthetic organic chemistry and drug development. Its stereochemistry and functional groups make it a valuable intermediate in the synthesis of a variety of complex molecules, including pharmaceuticals and other biologically active compounds. A thorough understanding of its physical properties is crucial for its effective use in research and development, enabling proper handling, reaction control, and purification. This technical guide provides a comprehensive overview of the known physical properties of (R)-(+)-3-Benzyloxy-1,2-propanediol, including detailed experimental protocols and safety information.
Core Physical Properties
The physical characteristics of (R)-(+)-3-Benzyloxy-1,2-propanediol are summarized in the table below. These properties are essential for predicting its behavior in various chemical and physical processes.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄O₃ | [1][2][3] |
| Molecular Weight | 182.22 g/mol | [1][2][3] |
| Appearance | Solid | [3] |
| Melting Point | 25-29 °C | [3][4] |
| Boiling Point | 355.1 °C at 760 mmHg | [4] |
| Density | 1.140 g/mL at 20 °C | [4][5] |
| Refractive Index (n20/D) | 1.533 | [5][6] |
| Specific Rotation ([α]20/D) | +5.5° (c = 20 in chloroform) | [3] |
Experimental Protocols
While specific experimental details for the determination of every physical property of (R)-(+)-3-Benzyloxy-1,2-propanediol are not extensively published, this section outlines the standard methodologies employed for such characterizations.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. For a crystalline solid like (R)-(+)-3-Benzyloxy-1,2-propanediol, a sharp melting range is indicative of high purity.
Methodology: A capillary melting point apparatus is typically used. A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, which is then placed in the heating block of the apparatus alongside a calibrated thermometer. The temperature is raised slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.
Boiling Point Determination
The boiling point is determined for liquid substances at atmospheric pressure. For high-boiling-point compounds like (R)-(+)-3-Benzyloxy-1,2-propanediol, distillation under reduced pressure is often employed to prevent decomposition, and the boiling point at atmospheric pressure is extrapolated.
Methodology: The boiling point can be determined by distillation. The compound is heated in a distillation flask connected to a condenser. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and the liquid and vapor phases are in equilibrium, is recorded as the boiling point. This is observed as a stable temperature reading on a thermometer placed at the vapor outlet.
Density Measurement
The density of a liquid or solid is its mass per unit volume.
Methodology: For a solid, the density can be determined by displacement using a liquid in which it is insoluble. For a liquid, a pycnometer is commonly used. The pycnometer is a flask with a precise volume. It is weighed empty, then filled with the substance and weighed again. The density is calculated by dividing the mass of the substance by the volume of the pycnometer.
Refractive Index Measurement
The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is temperature-dependent.
Methodology: A refractometer is used to measure the refractive index. A few drops of the liquid sample are placed on the prism of the refractometer. Light is passed through the sample, and the angle of refraction is measured. The instrument is calibrated using a standard of known refractive index.
Specific Rotation Measurement
Specific rotation is a fundamental property of chiral compounds and is a measure of their ability to rotate the plane of polarized light.
Methodology: A polarimeter is used to measure the optical rotation. A solution of the compound with a known concentration is prepared in a suitable solvent (in this case, chloroform). This solution is placed in a sample tube of a known path length. Plane-polarized light is passed through the sample, and the angle of rotation is measured. The specific rotation is then calculated using the formula:
[α] = α / (l × c)
where:
-
[α] is the specific rotation
-
α is the observed rotation
-
l is the path length of the sample tube in decimeters
-
c is the concentration of the solution in g/mL
Spectroscopic Data
Spectroscopic data is vital for the structural elucidation and confirmation of (R)-(+)-3-Benzyloxy-1,2-propanediol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are crucial for confirming the carbon-hydrogen framework of the molecule. While detailed spectra are available through databases such as SpectraBase, a general description of the expected signals is provided below.[1][7][8]
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¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl ether, and the methine and methylene protons of the propanediol backbone. The hydroxyl protons may appear as broad singlets.
-
¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, the benzylic carbon, and the three carbons of the propanediol moiety.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The IR spectrum of (R)-(+)-3-Benzyloxy-1,2-propanediol would exhibit characteristic absorption bands for the O-H stretching of the hydroxyl groups, C-H stretching of the aromatic and aliphatic parts, C=C stretching of the aromatic ring, and C-O stretching of the ether and alcohol functionalities.[1]
Solubility
Safety and Handling
(R)-(+)-3-Benzyloxy-1,2-propanediol is classified as a combustible solid.[3] Standard laboratory safety precautions should be followed when handling this compound.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C.[3]
-
In case of contact: In case of skin or eye contact, flush with copious amounts of water. If inhaled, move to fresh air. If ingested, seek medical attention.
Logical Workflow for Physical Property Determination
The following diagram illustrates a general workflow for the characterization of the physical properties of a chiral organic compound like (R)-(+)-3-Benzyloxy-1,2-propanediol.
Caption: Workflow for the determination of physical properties of (R)-(+)-3-Benzyloxy-1,2-propanediol.
References
- 1. 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-(+)-3-Benzyloxy-1,2-propanediol | C10H14O3 | CID 2724795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-(+)-3-Benzyloxy-1,2-propanediol 99 56552-80-8 [sigmaaldrich.com]
- 4. (R)-(+)-3-Benzyloxy-1,2-propanediol | CAS#:56552-80-8 | Chemsrc [chemsrc.com]
- 5. (±)-3-Benzyloxy-1,2-propanediol = 97.0 HPLC 4799-67-1 [sigmaaldrich.com]
- 6. (±)-3-Benzyloxy-1,2-propanediol = 97.0 HPLC 4799-67-1 [sigmaaldrich.com]
- 7. (S)-(-)-3-BENZYLOXY-1,2-PROPANEDIOL(17325-85-8) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
